molecular formula C6H13NO5 B12715005 alpha-d-Mannosamine CAS No. 58381-21-8

alpha-d-Mannosamine

Katalognummer: B12715005
CAS-Nummer: 58381-21-8
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: MSWZFWKMSRAUBD-RXRWUWDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-d-Mannosamine is a hexosamine monosaccharide, which is a derivative of mannose. It is a naturally occurring compound and plays a crucial role in the biosynthesis of glycoproteins and glycolipids. This compound is particularly significant in the formation of sialic acids, which are essential components of cell surface glycoconjugates involved in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-d-Mannosamine can be synthesized through several methods:

Industrial Production Methods

This compound is produced industrially by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-d-Mannosamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding oxidized products.

    Reduction: this compound can be reduced to form different derivatives.

    Substitution: This reaction involves the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Vergleich Mit ähnlichen Verbindungen

Alpha-d-Mannosamine can be compared with other similar compounds, such as:

This compound is unique due to its specific role in the biosynthesis of sialic acids and its involvement in various biological processes.

Eigenschaften

CAS-Nummer

58381-21-8

Molekularformel

C6H13NO5

Molekulargewicht

179.17 g/mol

IUPAC-Name

(2S,3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6+/m1/s1

InChI-Schlüssel

MSWZFWKMSRAUBD-RXRWUWDJSA-N

Isomerische SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)N)O)O)O

Kanonische SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.